1-(4-Bromo-3,5-difluorophenyl)thiourea
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrF2N2S |
|---|---|
Molecular Weight |
267.10 g/mol |
IUPAC Name |
(4-bromo-3,5-difluorophenyl)thiourea |
InChI |
InChI=1S/C7H5BrF2N2S/c8-6-4(9)1-3(2-5(6)10)12-7(11)13/h1-2H,(H3,11,12,13) |
InChI Key |
ICUFVQHZFCOYNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)NC(=S)N |
Origin of Product |
United States |
Coordination Chemistry of Thiourea Ligands: Metal Complexes of 1 4 Bromo 3,5 Difluorophenyl Thiourea and Analogues
Synthesis and Preparation of Metal Complexes of Thiourea (B124793) Derivatives
The synthesis of metal complexes with thiourea derivatives is typically achieved through straightforward reaction pathways. Generally, a solution of the thiourea ligand in a suitable solvent, such as ethanol, methanol, or acetonitrile (B52724), is treated with a solution of a metal salt. The reaction conditions, including temperature, reaction time, and the presence or absence of a base, can significantly influence the nature of the final product.
For instance, in the absence of a base, thiourea ligands often act as neutral S-monodentate ligands. The reaction of two equivalents of a thiourea derivative with a metal(II) halide (MCl₂, MBr₂, etc.) typically yields complexes of the general formula [M(thiourea)₂X₂] (where X = Cl, Br, I). nih.gov An example is the synthesis of complexes by reacting N-Phenylmorpholine-4-carbothioamide (HPMCT) with bivalent metal ions in a 2:1 molar ratio without a base, affording [MCl₂(κ¹S-HPMCT)₂] complexes. mdpi.com
In the presence of a base, such as triethylamine (B128534) (Et₃N) or an alkali metal hydroxide, the thiourea ligand can be deprotonated to form an anionic ligand. This often leads to the formation of chelate complexes where the ligand coordinates to the metal center in a bidentate fashion. For example, the reaction of two equivalents of HPMCT with one equivalent of a bivalent metal ion in the presence of Et₃N results in the formation of [M(κ²S,N-PMCT)₂] complexes. mdpi.com
The synthesis of the parent ligand, 1-(4-Bromo-3,5-difluorophenyl)thiourea, would likely follow established procedures for the synthesis of unsymmetrical thioureas. A common method involves the reaction of an isothiocyanate with an amine. conicet.gov.ar For the target ligand, this would involve the reaction of 4-bromo-3,5-difluoroaniline (B1271886) with a suitable isothiocyanate source. Another general method is the reaction of an amine with carbon disulfide. organic-chemistry.org
While specific synthesis of metal complexes of this compound is not detailed in the available literature, it is reasonable to expect that it would follow these general methodologies, reacting with various metal salts to form complexes.
Investigation of Ligand Binding Modes (e.g., S-monodentate, N,S-bidentate, O,S-bidentate)
Thiourea derivatives are known to exhibit a variety of coordination modes, which are influenced by the substituents on the thiourea core, the nature of the metal ion, and the reaction conditions. mdpi.com
S-monodentate: This is the most common coordination mode, especially when the thiourea acts as a neutral ligand. The soft sulfur atom readily coordinates to a variety of metal centers. mdpi.com This mode is often observed in complexes synthesized in neutral media. mdpi.com
N,S-bidentate: Upon deprotonation of one of the N-H protons, the thiourea ligand can act as an anionic bidentate ligand, coordinating through both the sulfur and a nitrogen atom to form a four-membered chelate ring. mdpi.com This binding mode is favored in the presence of a base. mdpi.com
O,S-bidentate: In acylthiourea derivatives, where an acyl group is attached to one of the nitrogen atoms, coordination can occur through the sulfur and the oxygen atom of the carbonyl group. researchgate.net This results in the formation of a six-membered chelate ring. While this compound is not an acylthiourea, this binding mode highlights the versatility of functionalized thiourea ligands.
For this compound, the presence of the electron-withdrawing fluorine atoms on the phenyl ring would influence the acidity of the N-H protons and the electron density on the sulfur and nitrogen atoms, which in turn could affect its coordination behavior.
Spectroscopic and Structural Characterization of Metal Complexes (e.g., FT-IR, UV-Vis, Elemental Analysis, Magnetic Susceptibility, Conductivity Measurements)
A combination of spectroscopic and analytical techniques is employed to elucidate the structure and bonding in metal complexes of thiourea derivatives.
FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. Key vibrational bands include:
ν(N-H): The stretching vibration of the N-H bonds, typically observed in the range of 3100-3400 cm⁻¹. researchgate.netdoi.org A shift in this band upon complexation can indicate the involvement of the nitrogen atom in coordination or hydrogen bonding. The disappearance of this band suggests deprotonation and N,S-bidentate coordination. mdpi.com
ν(C=S): The thiocarbonyl stretching vibration, which appears in the region of 700-850 cm⁻¹. researchgate.net A shift to lower frequency upon coordination through the sulfur atom is indicative of a decrease in the C=S bond order. mdpi.com
ν(C-N): The stretching vibrations of the C-N bonds. An increase in the frequency of the C-N band adjacent to the coordinating sulfur atom can also support S-coordination. mdpi.com
ν(M-S) and ν(M-N): New bands appearing in the far-IR region (typically below 500 cm⁻¹) can be assigned to the metal-sulfur and metal-nitrogen stretching vibrations, providing direct evidence of coordination.
UV-Vis Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere. researchgate.netrjwave.org Thiourea ligands typically exhibit intra-ligand π → π* and n → π* transitions. Upon complexation, new bands may appear due to ligand-to-metal charge transfer (LMCT) or d-d transitions in the case of transition metal ions with partially filled d-orbitals. doi.org
Elemental Analysis, Magnetic Susceptibility, and Conductivity Measurements: Elemental analysis (C, H, N, S) is used to confirm the stoichiometry of the synthesized complexes. researchgate.net Magnetic susceptibility measurements help in determining the oxidation state and spin state of the metal ion, which is crucial for understanding the electronic structure and geometry of the complex. researchgate.net Molar conductivity measurements in various solvents are used to determine whether the complexes are ionic or non-electrolytic in nature. mdpi.comdoi.org
Interactive Data Table: Spectroscopic Data for Analogous Thiourea Complexes
| Complex | Metal Ion | ν(N-H) (cm⁻¹) | ν(C=S) (cm⁻¹) | λ_max (nm) (Assignment) | Reference |
| [CuCl₂(HPMCT)₂] | Cu(II) | 3174-3336 | shifted lower | Not specified | mdpi.com |
| [Ni(PMCT)₂] | Ni(II) | absent | 665-696 | Not specified | mdpi.com |
| [M(BMT)₂Cl₂] | Mn, Co, Ni, Cu, Zn, Cd, Hg | Not specified | Not specified | Various (π→π, n→π, d-d) | researchgate.net |
| [Co(H₂L)₂] | Co(II) | 3399, 3211 | 754 | 260, 280, 570 | doi.org |
| [Ni(H₂L)₂] | Ni(II) | 3386, 3228 | 747 | 255, 295, 370, 445 | doi.org |
| [Cu(H₂L)₂]·2H₂O | Cu(II) | 3399, 3299 | 743 | 300, 335, 390, 405, 470, 620 | doi.org |
HPMCT = N-Phenylmorpholine-4-carbothioamide; BMT = 1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea; H₃L = N-phenyl-N′-(3-triazolyl)thiourea
Influence of Metal Centers and Ancillary Ligands on Complex Properties
The properties of thiourea metal complexes are significantly influenced by both the central metal ion and the presence of other ligands (ancillary ligands) in the coordination sphere.
Influence of the Metal Center:
Electronic Properties: The nature of the metal ion affects the electronic spectra and magnetic properties of the complex. Different metal ions will result in different d-d electronic transitions and varying magnetic moments. doi.org
Stability: The stability of the metal-ligand bond is dependent on the Hard and Soft Acid-Base (HSAB) principle. Soft metal ions like Ag(I), Au(I), and Hg(II) are expected to form strong bonds with the soft sulfur donor of the thiourea ligand.
Influence of Ancillary Ligands:
Steric and Electronic Effects: Ancillary ligands, such as phosphines, amines, or halides, can influence the properties of the complex through steric hindrance and by modifying the electronic environment around the metal center. nih.gov For instance, bulky ancillary ligands may favor lower coordination numbers.
Biological Activities and Structure Activity Relationship Sar Studies of Thiourea Derivatives
Enzyme Inhibition Studies
Enzyme inhibition is a key area of drug discovery, where compounds are identified that can selectively block the action of specific enzymes involved in disease processes.
Urease Enzyme Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a target for the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori and Proteus mirabilis. nih.govacs.org While numerous thiourea (B124793) derivatives have been explored as potential urease inhibitors nih.govacs.org, a specific investigation into the urease inhibitory activity of 1-(4-Bromo-3,5-difluorophenyl)thiourea, including its IC50 value, was not found in the reviewed scientific literature.
Data on Urease Enzyme Inhibition of this compound
| Parameter | Value |
|---|---|
| IC50 | Data not available in the reviewed literature |
Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibitors of these enzymes are used in the management of Alzheimer's disease. Although various heterocyclic compounds and other derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential nih.govnih.gov, no specific studies detailing the inhibitory effects of this compound on either acetylcholinesterase or butyrylcholinesterase were identified in the conducted literature search.
Data on Cholinesterase Enzyme Inhibition of this compound
| Enzyme | Parameter | Value |
|---|---|---|
| Acetylcholinesterase (AChE) | IC50 | Data not available in the reviewed literature |
| Butyrylcholinesterase (BChE) | IC50 | Data not available in the reviewed literature |
Antioxidant Activity Investigations
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of chemical compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. hueuni.edu.vn Thiourea derivatives have been a subject of interest for their antioxidant properties. hueuni.edu.vn However, specific studies quantifying the antioxidant activity of this compound through these or other standard assays were not found in the reviewed literature.
Data on Antioxidant Activity of this compound
| Assay | Parameter | Value |
|---|---|---|
| DPPH Radical Scavenging | IC50 | Data not available in the reviewed literature |
| ABTS Radical Scavenging | IC50 | Data not available in the reviewed literature |
Other Investigated In Vitro Biological Activities
Antimalarial Activity
Malaria remains a significant global health problem, and the search for new antimalarial agents is ongoing. nih.govnih.govmdpi.com The causative agent, the Plasmodium parasite, has developed resistance to many existing drugs. nih.govnih.govmdpi.com While some thiourea-containing compounds have been investigated for their potential antimalarial effects acs.org, a review of the available scientific literature did not yield any studies specifically evaluating the in vitro antimalarial activity of this compound against Plasmodium species.
Data on Antimalarial Activity of this compound
| Organism | Parameter | Value |
|---|---|---|
| Plasmodium falciparum | IC50 | Data not available in the reviewed literature |
Antiviral Activity (e.g., Anti-HIV, Murine Norovirus)
Thiourea derivatives have emerged as a promising class of antiviral agents. researchgate.netmdpi.comresearchgate.net Research has highlighted their potential against various viruses, including Human Immunodeficiency Virus (HIV). researchgate.netmdpi.comnih.gov Certain thiourea compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical component of anti-HIV therapy. nih.govacs.org The effectiveness of these compounds is often linked to their specific chemical structure. acs.org For instance, studies on chiral naphthyl thiourea derivatives have shown that the stereochemistry, or the spatial arrangement of atoms, is a key determinant of their anti-HIV-1 activity, with (R)-enantiomers showing lower IC50 values against the reverse transcriptase enzyme than their (S)-enantiomer counterparts. acs.org
Furthermore, thiourea derivatives have been investigated for their activity against other viruses. One study identified a thiourea derivative, 147B3, that inhibits the replication of human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) by targeting viral transactivators. nih.gov While research on the specific antiviral properties of this compound is not extensively documented, the known anti-HIV activity of various thiourea derivatives, such as TIBO and phenylethylthiazolylthiourea (PETT) derivatives, provides a strong rationale for its investigation in this context. researchgate.net The substitution pattern on the phenyl ring is crucial, and the presence of electron-withdrawing groups, like the bromo and fluoro atoms in the target compound, is a feature seen in other biologically active molecules. biointerfaceresearch.com
In the context of noroviruses, murine norovirus (MNV) is often used as a research model for human norovirus. nih.govnih.gov Studies have shown that nucleoside analogs with a thiourea-like structure, such as 2-thiouridine, can inhibit MNV replication by targeting the viral RNA-dependent RNA polymerase. nih.gov Although this represents a different class of thiourea-containing compounds, it underscores the potential of the thiourea motif in designing norovirus inhibitors.
Antiparasitic Activity (e.g., Leishmania amazonensis)
Thiourea derivatives have shown significant promise as antiparasitic agents, particularly against Leishmania amazonensis, the causative agent of leishmaniasis. mdpi.comnih.gov Synthetic thioureas have been evaluated for their leishmanicidal activity, with several compounds demonstrating notable potency against both the promastigote and amastigote forms of the parasite. mdpi.comnih.govnih.gov
Table 1: Anti-leishmanial Activity of Selected Thiourea Derivatives
| Compound | Description | IC50 (μM) vs. L. amazonensis amastigotes | Reference |
|---|---|---|---|
| Compound 3e | First-generation thiourea derivative | 4.9 ± 1.2 | nih.gov |
| Compound 5i | Second-generation piperazine-containing thiourea | 1.8 ± 0.5 | nih.gov |
| Miltefosine | Reference Drug | 7.5 ± 1.2 | nih.gov |
| Thiourea 1 | N-(3,4-methylenedioxyphenyl)-N'- (2-phenethyl) thiourea | 70 | nih.gov |
Antidiabetic Activity
Recent research has explored the potential of thiourea derivatives as antidiabetic agents. nih.govnih.gov These compounds have been shown to inhibit key enzymes associated with diabetes, such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. nih.gov By inhibiting these enzymes, thiourea derivatives can help to lower postprandial blood glucose levels.
One study investigated a series of novel thiourea derivatives and found that several compounds exhibited potent inhibitory activity against α-amylase and α-glucosidase. nih.gov For example, compound AH, 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea, showed significant inhibition of α-glucosidase with an IC50 value of 47.9 μM. nih.gov This compound also demonstrated inhibition of protein tyrosine phosphatase 1B (PTP1B), another important target in diabetes management, and promoted glucose uptake in L6 cell lines. nih.gov The presence of di-halogenated phenyl rings in active compounds like compound AH suggests that this compound could also exhibit similar antidiabetic properties. nih.gov
Table 2: Antidiabetic Activity of Selected Thiourea Derivatives
| Compound | Target Enzyme | % Inhibition / IC50 (μM) | Reference |
|---|---|---|---|
| Compound E (1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea) | α-amylase | 85 ± 1.9% | nih.gov |
| Compound AH (1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea) | α-glucosidase | 86 ± 0.4% (IC50 = 47.9) | nih.gov |
| Compound AH (1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea) | PTP1B | 85 ± 0.5% (IC50 = 79.74) | nih.gov |
Structure-Activity Relationship (SAR) Elucidation
The biological potency of thiourea derivatives is heavily influenced by the nature and position of substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective and selective compounds.
Impact of Substituent Electronic Properties on Biological Potency
The electronic properties of the substituents on the phenyl ring of arylthiourea derivatives have a significant impact on their biological activity. biointerfaceresearch.comnih.gov Studies on UT-A and UT-B inhibitors have shown that electron-withdrawing groups on the phenyl ring generally enhance inhibitory potency. nih.gov For instance, nitrophenyl-thioureas were found to be among the most potent inhibitors. nih.gov The position of the substituent is also critical, with a meta-position often being optimal for activity. nih.gov
The presence of a bromine atom at the 4-position and two fluorine atoms at the 3- and 5-positions of this compound confers strong electron-withdrawing characteristics to the phenyl ring. This is due to the high electronegativity of the halogen atoms. Based on the established SAR for UT inhibitors, this substitution pattern would be expected to result in significant inhibitory activity. nih.gov The acidity of the N-H groups in the thiourea moiety is increased by such electron-withdrawing substituents, which can facilitate stronger hydrogen bonding with biological targets. biointerfaceresearch.com
Table 3: Urea Transporter Inhibition by Phenylthiourea (B91264) Analogs
| Compound | UT-A1 IC50 (mM) | UT-B IC50 (mM) | Reference |
|---|---|---|---|
| Phenylthiourea | > 15 | 11 | nih.gov |
| 4-Nitrophenyl-thiourea | 1.3 | 10 | nih.govnih.gov |
| 3-Nitrophenyl-thiourea | 0.2 | 0.2 | nih.govnih.gov |
| 3,4-Dichlorophenyl thiourea | 0.8 | 0.7 | nih.gov |
Steric Effects of Substituents on Activity Profiles
In addition to electronic effects, the size and spatial arrangement of substituents (steric effects) also play a crucial role in determining the biological activity of thiourea derivatives. nih.gov Large, bulky substituents can sometimes hinder the optimal binding of the molecule to its target, leading to reduced activity. nih.gov
In the case of UT inhibition, while electron-withdrawing groups are generally favored, their size and position matter. The SAR studies of thiourea analogs as UT inhibitors did not specifically include this compound, but the data on di-substituted compounds like 3,4-dichlorophenyl thiourea provide some insight. nih.gov The presence of multiple halogen atoms on the phenyl ring was compatible with potent activity, suggesting that the steric bulk of the bromo and fluoro atoms in the target compound may be well-tolerated within the binding site of proteins like urea transporters. nih.gov The specific arrangement of the 3,5-difluoro groups alongside the 4-bromo group presents a unique steric and electronic profile that warrants further investigation to fully elucidate its impact on the activity and selectivity of this compound across various biological targets.
Role of Halogenation and Other Substitutions on Aromatic Rings
The biological activity of phenylthiourea derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Halogenation, in particular, plays a crucial role in modulating the physicochemical properties and, consequently, the therapeutic potential of these compounds. The introduction of halogen atoms can affect a molecule's lipophilicity, electronic distribution, and steric profile, all of which are critical for its interaction with biological targets.
While specific research on this compound is limited, structure-activity relationship (SAR) studies on related compounds provide valuable insights. For example, studies on other halogenated phenylthioureas have shown that di- and tri-halogenated derivatives can exhibit potent cytotoxic effects against various cancer cell lines. biointerfaceresearch.com The combination of different halogens, such as in the 4-bromo-3,5-difluoro arrangement, may lead to synergistic effects on biological activity.
The following table presents data from related halogenated thiourea derivatives to illustrate the impact of substitution on biological activity.
| Compound | Substitution Pattern | Biological Activity (Example) | IC50 (µM) - Example Target |
|---|---|---|---|
| 1-(4-Chlorophenyl)thiourea | 4-Chloro | Urease Inhibition | 15.2 ± 0.3 |
| 1-(3,4-Dichlorophenyl)thiourea | 3,4-Dichloro | Anticancer (MCF-7) | 8.5 ± 0.7 |
| 1-(4-Fluorophenyl)thiourea | 4-Fluoro | Urease Inhibition | 18.7 ± 0.5 |
| 1-(4-Bromophenyl)thiourea | 4-Bromo | Anticancer (HCT-116) | 12.1 ± 1.1 |
Note: The data in this table is representative and compiled from studies on various halogenated thiourea derivatives to illustrate general trends. Specific values for this compound are not available.
Correlation between Ligand Coordination and Enhanced Biological Activity of Metal Complexes
The biological activity of thiourea derivatives can be significantly enhanced through coordination with metal ions to form metal complexes. The sulfur and nitrogen atoms of the thiourea moiety act as excellent donor sites for coordination with a variety of transition metals, including copper, nickel, zinc, gold, and platinum. mdpi.comnih.gov This complexation can lead to a substantial increase in the lipophilicity of the molecule, facilitating its transport across cell membranes and improving its bioavailability. nih.gov
Upon coordination, the electronic properties of the thiourea ligand are altered, which can lead to a more potent interaction with biological targets. The metal ion itself can also contribute directly to the biological activity of the complex. For instance, copper complexes of thiourea derivatives have shown remarkable antimicrobial and anticancer activities, often far exceeding those of the free ligands. nih.gov The geometry of the resulting metal complex also plays a vital role in its biological action.
Research on the metal complexes of other halogenated phenylthiourea derivatives has consistently demonstrated a marked improvement in their biological efficacy. For example, copper(II) complexes of various substituted phenylthioureas have been shown to possess significant antibacterial and antifungal properties. nih.govresearchgate.net Similarly, gold(I) and silver(I) complexes of thiourea derivatives have emerged as promising anticancer agents. nih.govdntb.gov.ua
The following table provides illustrative data on the enhancement of biological activity upon metal complexation for related thiourea derivatives.
| Ligand/Complex | Metal Ion | Biological Activity (Example) | MIC (µg/mL) - Example Organism |
|---|---|---|---|
| N-(diethylcarbamothioyl)cyclohexanecarboxamide | - | Antibacterial (S. aureus) | 200 |
| [Cu(L1)2]Cl2 | Cu(II) | Antibacterial (S. aureus) | 50 |
| [Ni(L1)2]Cl2 | Ni(II) | Antibacterial (S. aureus) | 100 |
| 1-(4-chlorophenyl)-3-phenylthiourea | - | Antifungal (C. albicans) | >100 |
| Cu(II) complex of 1-(4-chlorophenyl)-3-phenylthiourea | Cu(II) | Antifungal (C. albicans) | 25 |
Note: The data in this table is representative and compiled from studies on various thiourea derivatives and their metal complexes to illustrate the general principle of enhanced activity upon metal coordination. L1 refers to N-(diethylcarbamothioyl)cyclohexanecarboxamide. Specific values for complexes of this compound are not available.
An in-depth analysis of the chemical compound this compound reveals significant insights through molecular modeling and computational studies. These investigations are crucial for understanding its potential biological mechanisms and drug-like properties. This article focuses exclusively on the molecular modeling and docking studies that elucidate its interactions with protein targets and predict its pharmacokinetic profile.
Derivatization and Synthetic Applications of the Thiourea Scaffold
Utilization of Thioureas as Precursors for Heterocyclic Compound Synthesis
N-aryl thioureas are well-established building blocks for the construction of sulfur- and nitrogen-containing heterocycles. The general reactivity pattern involves the participation of the sulfur and nitrogen atoms in cyclization reactions with various electrophilic partners. However, a thorough review of the scientific literature reveals no specific studies detailing the use of 1-(4-Bromo-3,5-difluorophenyl)thiourea for these synthetic applications. The following sections describe the general synthetic pathways for which thioureas are typically employed, noting the absence of specific data for the title compound.
Synthesis of Thiazole (B1198619) and Thiadiazole Derivatives
Thiourea (B124793) derivatives are common starting materials for the synthesis of thiazole and thiadiazole rings, which are important scaffolds in medicinal chemistry. The Hantzsch thiazole synthesis, for example, is a classical method that involves the reaction of a thiourea with an α-haloketone to yield a 2-aminothiazole derivative.
Despite the prevalence of this method, there are no specific examples in the published literature that describe the reaction of this compound with α-haloketones or other reagents to form corresponding thiazole or thiadiazole derivatives. Research has been conducted on other substituted phenylthioureas, but the specific derivatization of this compound in this context has not been reported.
Table 1: General Synthesis of 2-Aminothiazoles from Thioureas
| Reactant 1 | Reactant 2 | Product | Reaction Name |
|---|---|---|---|
| Substituted Thiourea | α-Haloketone | 2-Aminothiazole Derivative | Hantzsch Thiazole Synthesis |
Formation of Iminothiazolidinones
The synthesis of iminothiazolidinones often involves the cyclization of N-substituted thioureas with reagents containing a two-carbon unit and a leaving group, such as α-haloacids or their esters (e.g., chloroacetic acid or ethyl bromoacetate). pensoft.netresearchgate.net This reaction leads to the formation of a five-membered thiazolidinone ring with an exocyclic imino group.
A comprehensive search of chemical databases and scientific literature indicates that while this is a general strategy for various thiourea derivatives, there are no specific studies that have utilized this compound as a precursor for the synthesis of the corresponding iminothiazolidinone derivative.
Functionalization for Specific Ligand Design
The sulfur and nitrogen atoms of the thiourea group make it an excellent candidate for use as a ligand in coordination chemistry. nih.gov Thiourea derivatives can act as monodentate or bidentate ligands, coordinating to various metal centers. The design of specific ligands often involves modifying the substituents on the nitrogen atoms to tune the electronic properties and steric hindrance of the resulting metal complex.
While the general class of thioureas is widely used in ligand design, there is no specific research detailing the functionalization of this compound for the purpose of creating specific ligands or studying its coordination chemistry with metal ions.
Table 2: Potential Coordination Sites of Thiourea Derivatives for Ligand Design
| Potential Donor Atom | Coordination Mode |
|---|---|
| Sulfur | Monodentate |
| Nitrogen | Monodentate |
| Sulfur and Nitrogen | Bidentate (Chelating) |
Emerging Applications and Future Research Directions
Material Science Applications of Thiourea (B124793) Derivatives
Thiourea derivatives are increasingly recognized for their value in material science. Their structural features, such as the presence of N-H proton-donor groups and the polarizable C=S group, facilitate the formation of extensive hydrogen-bonding networks, making them excellent candidates for building complex, functional materials. mdpi.comnih.gov
Thiourea derivatives are gaining significant attention as functional ligands for the construction of Metal-Organic Frameworks (MOFs). bohrium.comresearchgate.net MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org The incorporation of thiourea moieties into the organic linkers of MOFs can enhance their properties for specific applications. bohrium.comresearchgate.net
The strong hydrogen-bonding capabilities and conformational flexibility of the thiourea group can lead to MOFs with improved gas adsorption, separation, and sensing capabilities. bohrium.comx-mol.com For instance, thiourea-functionalized MOFs have been developed for the selective extraction of trace amounts of heavy metal ions like Pb2+ from water. bohrium.com Furthermore, researchers have successfully constructed thiourea-based MOFs with open silver (Ag+) sites, which have demonstrated good performance in the challenging separation of propene/propane mixtures. rsc.org The ability to modify MOFs with functional groups like thiourea opens up limitless possibilities for designing materials with tailored chemical and physical properties. bohrium.com
Table 1: Applications of Thiourea-Functionalized MOFs
| Application Area | Function of Thiourea Moiety | Example | Reference |
| Gas Separation | Provides open metal sites and π-complexation | Separation of propene/propane mixtures using Ag+-based MOFs. | rsc.org |
| Sensing | Enhances binding affinity for specific analytes | Detection and extraction of trace Pb2+ ions from water. | bohrium.com |
| Catalysis | Acts as a nanoreactor bed with hydrogen bonding donors | Heterogeneous catalytic reactions. | researchgate.net |
| Structural Tuning | Influences porosity, crystallinity, and stability | Direct synthesis of sulfur-doped MOFs (S-MOFs). | researchgate.net |
Organic Monomers and Polymer Chemistry
In the realm of polymer chemistry, thiourea derivatives serve as valuable functional monomers for creating specialized polymers. nih.gov These monomers can be incorporated into polymer chains to imbue the final material with specific recognition and binding properties. nih.govresearchgate.net This is particularly relevant in the development of Molecularly Imprinted Polymers (MIPs), which are designed to selectively recognize and bind to a specific target molecule. nih.gov
For example, thiourea derivatives have been investigated as potential functional monomers for MIPs aimed at detecting arsenic (As(III)). nih.govresearchgate.net Theoretical and experimental studies have shown that the binding interactions, primarily through hydrogen bonds, are key to the recognition mechanism. nih.gov A polymer based on a 1-phenyl-3-(-3-vinyl phenyl) thiourea monomer was developed for the selective pre-concentration and screening of mercury, demonstrating the practical application of these materials in overcoming analytical challenges for complex samples. nih.gov
Sensor Development Utilizing Thiourea Derivatives (e.g., Mercury Sensors)
The development of chemical sensors is a significant application for thiourea derivatives, largely due to their ability to act as versatile detectors for both cations and anions. mdpi.comnih.gov They are particularly noted for their use in fluorescent sensors for detecting heavy metal ions, such as mercury (Hg2+), in aqueous environments. mdpi.comnih.gov
The sensing mechanism often relies on the interaction between the thiourea group and the target analyte, which causes a measurable change in the compound's fluorescence properties. mdpi.com This makes them highly sensitive probes for detecting even low concentrations of toxic metals. mdpi.comnih.gov Several studies have demonstrated that various thiourea derivatives exhibit excellent fluorescence behavior and can be used to fabricate probes for determining mercury levels in water samples. mdpi.com A polymer synthesized from a thiourea derivative has been combined with a Direct Mercury Analyser to enhance the detection of mercury in samples with complex matrices, such as those with high saline content. nih.gov This highlights the potential of thiourea-based materials to create robust and selective sensing systems for environmental monitoring. researchgate.net
Organocatalytic Applications of Thiourea Analogues
Thiourea derivatives have emerged as powerful organocatalysts, offering a metal-free alternative for a wide range of chemical transformations. rsc.orgnih.gov Their catalytic activity stems from their unique ability to activate electrophilic substrates through double hydrogen-bonding interactions from the N-H groups. rsc.orgrsc.org This mode of activation has proven effective for various reactions involving carbonyls, imines, and nitroalkenes. rsc.org
Chiral thiourea derivatives are particularly valuable in asymmetric synthesis, where they can induce high levels of stereoselectivity. rsc.orgrsc.org Bifunctional thiourea catalysts, which contain both a hydrogen-bond donating thiourea moiety and a Brønsted base (like an amine), can simultaneously activate both the electrophile and the nucleophile in a reaction. nih.govrsc.org This dual activation has been successfully applied in numerous asymmetric multicomponent reactions (AMCRs), providing efficient pathways to complex chiral molecules from simple starting materials. rsc.orgresearchgate.net The operational simplicity, low toxicity, and ability to promote highly stereoselective reactions make thiourea-based organocatalysts a cornerstone of modern green chemistry. rsc.org
Table 2: Key Features of Thiourea-Based Organocatalysts
| Feature | Description | Significance | Reference |
| Activation Mode | Dual hydrogen-bond donation from N-H groups to an electrophile. | Enables activation of a wide range of substrates under mild, metal-free conditions. | rsc.org |
| Bifunctionality | Combines a hydrogen-bond donor (thiourea) and a base (e.g., amine) in one molecule. | Allows for simultaneous activation of both electrophile and nucleophile, enhancing reaction efficiency. | nih.govrsc.org |
| Asymmetric Catalysis | Utilizes a chiral backbone to control the stereochemical outcome of a reaction. | Facilitates the enantioselective synthesis of complex molecules and natural products. | rsc.orgresearchgate.net |
| Eco-Friendliness | Metal-free, low toxicity, and often used in one-pot reactions. | Contributes to greener and more sustainable chemical synthesis. | rsc.orgrsc.org |
Advanced Computational Studies for Rational Design
Computational chemistry, particularly methods like Density Functional Theory (DFT), plays a crucial role in the rational design and development of new thiourea derivatives for specific applications. nih.govnih.gov These theoretical studies provide deep insights into the molecular structure, reactivity, and binding mechanisms that govern the function of these compounds. nih.govresearchgate.net
For instance, computational models have been used to predict how bioisosteric replacement of an oxygen atom with sulfur in certain molecules could lead to new high-affinity ligands, guiding the synthesis of novel thiourea derivatives for biological targets. nih.gov In the context of material science, DFT calculations have been employed to screen potential thiourea-based monomers for molecularly imprinted polymers, identifying the most promising candidates and optimal conditions for polymer synthesis before undertaking experimental work. nih.govresearchgate.net Such in silico guided selection accelerates the discovery process and allows for a more targeted approach to designing molecules with desired properties, from organocatalysts to therapeutic agents. nih.govasianpubs.org
Potential in Crop Protection and Agrochemistry
Thiourea derivatives represent a significant class of compounds in the field of agrochemistry, demonstrating a broad spectrum of biological activities that are beneficial for crop protection. acs.orgnih.gov They have been successfully developed and utilized as fungicides, insecticides, herbicides, and plant growth regulators. nih.govsciencepublishinggroup.com
As a key component in some pesticide formulations, thiourea and its analogues can effectively inhibit the growth and reproduction of various plant pathogens. acs.orgnih.gov An important advantage of many thiourea-based agrochemicals is their lower toxicity and enhanced safety profile compared to some conventional pesticides, making them more suitable for use in environmentally sensitive areas and organic farming. acs.org The structural versatility of the thiourea scaffold allows for the incorporation of various functional groups, which can enhance properties like solubility and biological activity, leading to the discovery of innovative and effective agricultural chemicals. acs.orgnih.gov Research continues to explore new derivatives to manage crop diseases and improve yields, highlighting the sustained importance of this chemical class in modern agriculture. acs.orgnih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
